4-cis-Hydroxy Cilostazol-d5

LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

Accurate quantification of cilostazol metabolite OPC-13217 in biological matrices is compromised by matrix effects and variable recovery when using structural analogs. This deuterated internal standard (SIL-IS) solves these issues: - Mass shift +5 Da enables co-elution with analyte - Eliminates ion suppression/enhancement bias - Fully characterized with CoA for GLP/GMP compliance - Ideal for DDI and pharmacogenomic studies involving CYP2C19/CYP3A5

Molecular Formula C20H27N5O3
Molecular Weight 390.5 g/mol
Cat. No. B12402936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cis-Hydroxy Cilostazol-d5
Molecular FormulaC20H27N5O3
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O
InChIInChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i7D2,8D2,16D
InChIKeyKFXNZXLUGHLDBB-IYMOSOEYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-cis-Hydroxy Cilostazol-d5 Reference Standard


4-cis-Hydroxy Cilostazol-d5 is a stable isotope-labeled (deuterated) derivative of the cilostazol metabolite OPC-13217 (4-cis-hydroxy cilostazol), designed for use as an internal standard in quantitative mass spectrometry assays [1]. As a deuterated analog, it is chemically identical to the non-labeled analyte but possesses a distinct mass difference (+5 Da), enabling precise co-elution and similar ionization efficiency in LC-MS/MS workflows . This compound is supplied as a fully characterized reference standard intended for analytical method development, method validation, and quality control applications in pharmaceutical and biomedical research .

Why 4-cis-Hydroxy Cilostazol-d5 Is Irreplaceable


The selection of an appropriate internal standard (IS) is critical for the accuracy and reliability of quantitative bioanalytical LC-MS assays. While a non-deuterated 4-cis-hydroxy cilostazol (OPC-13217) reference standard is available, its use as an IS would be indistinguishable from the endogenous analyte, rendering quantification impossible . Conversely, a structural analog IS, such as ticagrelor, may exhibit different extraction recovery and ionization efficiency, introducing systematic bias and requiring extensive method validation that a co-eluting deuterated IS avoids [1]. The use of a deuterated IS like 4-cis-Hydroxy Cilostazol-d5 is the industry-preferred approach for mitigating matrix effects and ensuring assay precision [1].

4-cis-Hydroxy Cilostazol-d5 Key Differentiators


Mass Spectrometry Differentiation from Endogenous Metabolite

The incorporation of five deuterium atoms in 4-cis-Hydroxy Cilostazol-d5 creates a +5 Da mass shift relative to the non-deuterated 4-cis-hydroxy cilostazol (OPC-13217) metabolite. This mass difference ensures the internal standard signal does not overlap with the analyte in mass spectrometry, a prerequisite for accurate quantification [1].

LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

Enhanced Deuterium Labeling for Isotopic Purity

Compared to the alternative deuterated metabolite 4'-trans-Hydroxy Cilostazol-d4, 4-cis-Hydroxy Cilostazol-d5 incorporates an additional deuterium atom (5 vs. 4), resulting in a slightly larger mass shift (+5 Da vs. +4 Da) [1]. While both function as SIL-IS, the higher nominal mass increase of the d5 compound can further reduce the potential for isotopic cross-talk (signal contribution from the analyte's natural M+1 isotope into the IS channel), thereby improving the lower limit of quantification (LLOQ) in highly sensitive assays [2].

Isotope-Labeled Compounds Mass Spectrometry Internal Standard

Certified Reference Standard vs. Research Chemical

4-cis-Hydroxy Cilostazol-d5 is offered as a fully characterized reference standard, compliant with regulatory guidelines and suitable for use in analytical method validation (AMV) and quality control (QC) applications . In contrast, many alternative analogs, including 4-cis-Hydroxy Cilostazol, are often supplied as generic impurities or metabolites without the same level of characterization, Certificate of Analysis (CoA), or traceability to pharmacopeial standards (USP/EP) .

Analytical Method Validation Reference Standard Regulatory Compliance

Precision Quantification of OPC-13217

The use of deuterated analogs as internal standards for cilostazol and its metabolites has been validated in numerous bioanalytical methods, consistently demonstrating high intra- and inter-assay precision (coefficient of variation, %CV) and accuracy [1]. For example, in a validated UPLC-MS/MS method for cilostazol and its active metabolite 3,4-dehydro cilostazol, the use of deuterated internal standards resulted in intra- and inter-batch precision (%CV) of 0.93-1.88% and accuracy of 98.8-101.7% [2]. This high level of performance is directly attributable to the use of a well-matched SIL-IS and is the expected outcome when employing 4-cis-Hydroxy Cilostazol-d5 for the quantification of its non-deuterated counterpart.

Pharmacokinetics Bioequivalence Cilostazol

4-cis-Hydroxy Cilostazol-d5 Applications


Quantification of OPC-13217 in PK/BE Studies

In clinical and preclinical pharmacokinetic studies of cilostazol, the accurate measurement of its active metabolites, including OPC-13217, is essential. Using 4-cis-Hydroxy Cilostazol-d5 as a stable isotope-labeled internal standard (SIL-IS) ensures precise quantification of the OPC-13217 metabolite in complex biological matrices like plasma and urine. This approach directly mitigates matrix effects and variability in sample preparation, enabling the generation of robust pharmacokinetic parameters (e.g., Cmax, AUC) necessary for regulatory submissions [1][2].

Method Validation for GLP/GMP Labs

For laboratories operating under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) regulations, the use of a fully characterized and traceable reference standard is mandatory. 4-cis-Hydroxy Cilostazol-d5 is supplied as a reference standard compliant with regulatory guidelines, complete with a Certificate of Analysis (CoA) and traceability to pharmacopeial standards (USP/EP). This documentation is critical for the successful validation of analytical methods used in pharmaceutical quality control and stability testing .

Metabolism and DDI Studies of Cilostazol

The metabolite OPC-13217 is formed via CYP2C19 and CYP3A5 [3]. Studies designed to assess the impact of genetic polymorphisms or co-administered drugs on cilostazol metabolism require a highly specific and sensitive assay for this metabolite. 4-cis-Hydroxy Cilostazol-d5 is the ideal internal standard for such assays, as its identical chemical properties to the analyte minimize analytical variability, thereby allowing researchers to confidently detect subtle, yet clinically significant, changes in metabolite exposure due to DDI or pharmacogenomic effects.

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